![molecular formula C22H25N3O2 B5621241 2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol](/img/structure/B5621241.png)
2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol often involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as observed in the synthesis of related quinoline derivatives (Fatma et al., 2017).
Molecular Structure Analysis
The molecular geometry and structural details of similar compounds are typically studied using methods like X-ray crystallography and density functional theory (DFT). These techniques help in understanding the conformation and interactions within the molecule, as seen in various quinoline and pyridine derivatives (Fatma et al., 2017).
Chemical Reactions and Properties
Compounds in this category often demonstrate interactions like C-H⋯O and C-C⋯Cl, which can be crucial in their reactivity and function. The nature of these interactions can be elucidated through computational studies and spectroscopic methods (Fatma et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and thermodynamic properties, are important for understanding their behavior in different environments. These properties can be investigated using X-ray studies and theoretical calculations (Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties, such as the electronic absorption spectrum and local reactivity descriptors, provide insights into the potential chemical activity of the molecule. Analytical techniques like natural bond orbital analysis and absorption spectroscopy are used for these investigations (Fatma et al., 2017).
properties
IUPAC Name |
2-[[4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl]methyl]-6-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-5-6-19-18(12-15)21(26)13-17(24-19)14-25-10-7-16(8-11-25)22(27)20-4-2-3-9-23-20/h2-6,9,12-13,16,22,27H,7-8,10-11,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFDWFIKCSSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCC(CC3)C(C4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[Hydroxy(pyridin-2-YL)methyl]piperidin-1-YL}methyl)-6-methylquinolin-4-OL |
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